L-tert-Leucinol
Overview
Description
Mechanism of Action
Target of Action
The primary target of L-tert-Leucinol is the enzyme NAD±dependent leucine dehydrogenase (LeuDH) . This enzyme plays a crucial role in the metabolic processes of the cell, particularly in the asymmetric reduction of trimethylpyruvate (TMP) .
Mode of Action
This compound interacts with its target, LeuDH, by serving as a substrate for the enzyme . The compound is involved in the enzymatic reduction of TMP, catalyzed by LeuDH . This interaction results in changes in the enzymatic activity of LeuDH, affecting the metabolic processes within the cell.
Biochemical Pathways
The interaction of this compound with LeuDH affects the metabolic pathway involving the reduction of TMP . This process is crucial for various biochemical reactions within the cell, including the synthesis of vital chiral intermediates for pharmaceuticals and organocatalysis .
Pharmacokinetics
It is known that the compound is used in enzymatic methods due to their environmentally friendly nature and high enantioselectivity .
Result of Action
The action of this compound results in the production of L-Tle, a vital chiral intermediate for the synthesis of anti-cancer or anti-HIV protease inhibitors . This highlights the significant molecular and cellular effects of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-tert-Leucinol can be synthesized through several methods. One common approach involves the reduction of (S)-tert-leucine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carboxylic acid group to an alcohol.
Another method involves the catalytic hydrogenation of (S)-tert-leucine methyl ester using a palladium catalyst. This process requires specific reaction conditions, including the use of hydrogen gas and a suitable solvent like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of (S)-tert-Leucinol often involves the use of biocatalysts. Enzymatic reduction of keto acids derived from leucine using specific reductases can yield (S)-tert-Leucinol with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.
Major Products Formed
Oxidation: Formation of (S)-tert-leucinal.
Reduction: Formation of (S)-tert-leucinamide.
Substitution: Formation of (S)-tert-leucinyl chloride.
Scientific Research Applications
(S)-tert-Leucinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: (S)-tert-Leucinol derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the synthesis of specialty chemicals and as a resolving agent for racemic mixtures.
Comparison with Similar Compounds
Similar Compounds
®-tert-Leucinol: The enantiomer of (S)-tert-Leucinol, differing in the spatial arrangement of atoms around the chiral center.
tert-Leucine: The parent amino acid from which (S)-tert-Leucinol is derived.
(S)-2-amino-3-methylbutanol: A structurally similar compound with a different alkyl group.
Uniqueness
(S)-tert-Leucinol is unique due to its tertiary butyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other amino alcohols and enhances its utility in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULSURVMXPBNA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920704 | |
Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112245-13-3 | |
Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112245-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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